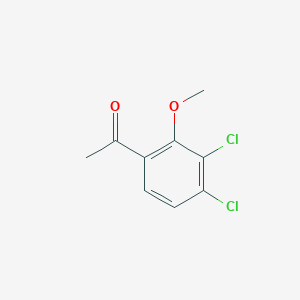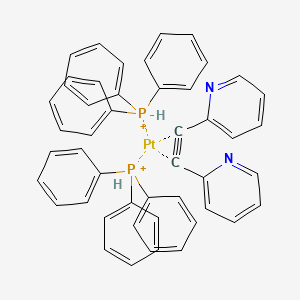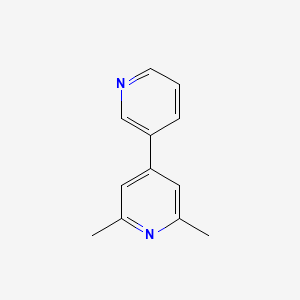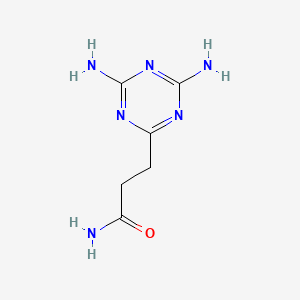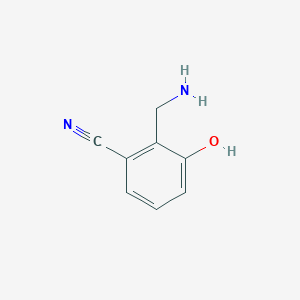
2-(3-Amino-4-chlorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-4-chlorophenyl)ethanol is an organic compound with the molecular formula C8H10ClNO It is a derivative of phenylethanol, where the phenyl ring is substituted with an amino group at the 3-position and a chlorine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chlorophenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 3-nitro-4-chlorobenzaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Grignard Reaction: The resulting 3-amino-4-chlorobenzaldehyde is then subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-(3-Amino-4-chlorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-(3-Amino-4-chlorophenyl)acetaldehyde.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted phenylethanol derivatives.
科学的研究の応用
2-(3-Amino-4-chlorophenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Amino-4-chlorophenyl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the chloro group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
2-(3-Amino-4-chlorophenyl)methanol: Similar structure but with a methanol group instead of ethanol.
2-(3-Amino-4-chlorophenyl)acetic acid: Contains an acetic acid group instead of ethanol.
2-(3-Amino-4-chlorophenyl)propane: Contains a propane group instead of ethanol.
Uniqueness
2-(3-Amino-4-chlorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
特性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC名 |
2-(3-amino-4-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4,10H2 |
InChIキー |
HSEUYHHBSOYIOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCO)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


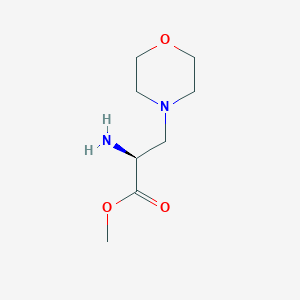

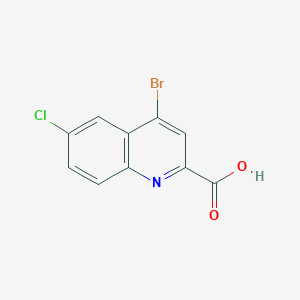
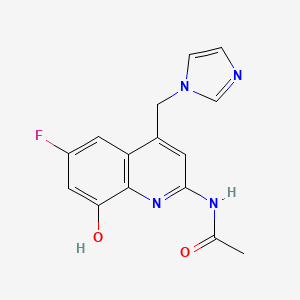
![[9,9'-Bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B13134971.png)
